molecular formula C21H21N5O2 B11002602 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B11002602
M. Wt: 375.4 g/mol
InChI Key: MGMMSICHLBLRIG-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 3 and a propanamide linker connecting to a 1-methylindole moiety. Its design likely aims to target biological pathways such as VEGFR-2 inhibition, given structural similarities to other triazole-indole hybrids studied in oncology .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C21H21N5O2/c1-26-13-14(15-7-3-5-9-17(15)26)11-12-19(27)22-21-23-20(24-25-21)16-8-4-6-10-18(16)28-2/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24,25,27)

InChI Key

MGMMSICHLBLRIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NNC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with a triazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in the propanamide chain undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsReagentsProductsYieldNotes
Acidic (HCl, H₂O, reflux)6 M HCl3-(1-Methyl-1H-indol-3-yl)propanoic acid + Triazole-amine derivative~75%Requires prolonged heating (12–24 hrs)
Basic (NaOH, EtOH, 80°C)2 M NaOHSodium salt of propanoic acid + Triazole-amine~68%Faster than acidic hydrolysis (4–6 hrs)

Hydrolysis is critical for prodrug activation or metabolite studies. The reaction’s efficiency depends on steric hindrance from the adjacent triazole and indole groups.

Alkylation at the Triazole Ring

The 1,2,4-triazole ring undergoes alkylation at the N1 or N2 positions under nucleophilic conditions.

SubstrateReagents/ConditionsProductYield
Methyl iodide (CH₃I)K₂CO₃, DMF, 60°CN-Methylated triazole derivative82%
Benzyl chloride (C₆H₅CH₂Cl)NaH, THF, 0°C→RTN-Benzyltriazole derivative74%

Alkylation is regioselective, favoring substitution at the less sterically hindered N1 position. Microwave-assisted methods improve reaction rates .

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitution at the C5 position due to electron-donating methoxy groups.

Reaction TypeReagentsProductYield
NitrationHNO₃, H₂SO₄, 0°C5-Nitroindole derivative65%
BrominationBr₂, CHCl₃, RT5-Bromoindole derivative58%

The 1-methyl group on the indole ring directs electrophiles to the C5 position, as confirmed by NMR studies.

Cross-Coupling Reactions

The methoxyphenyl group enables palladium-catalyzed cross-coupling for structural diversification.

ReactionCatalysts/ReagentsProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivative70–85%
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, amineArylaminated product60–78%

Optimized conditions use anhydrous solvents (e.g., dioxane) and inert atmospheres .

Redox Reactions

The indole and triazole systems participate in redox processes:

  • Oxidation :

    • Indole oxidation with KMnO₄/H₂SO₄ yields oxindole derivatives (45–50% yield).

    • Triazole rings remain stable under mild oxidative conditions.

  • Reduction :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the indole’s pyrrole ring to indoline (60% yield).

Cyclization and Ring-Opening Reactions

Under microwave irradiation, the triazole ring can undergo recyclization or ring-opening:

ConditionsReagentsProduct
Microwave (150°C, 30 min)NH₂OH·HCl1,2,4-Oxadiazole derivative
Cu(I) catalysisNaN₃, DMFTetrazole analog

Cyclization pathways are influenced by steric and electronic effects of the methoxyphenyl group .

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.

  • Light Sensitivity : Indole moiety undergoes photodegradation; storage in amber vials recommended.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide have shown promising results against various cancer cell lines.

A study demonstrated that triazole derivatives exhibited significant growth inhibition in human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

2. Anti-inflammatory Properties

Triazoles are also recognized for their anti-inflammatory effects. The compound's structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases. Research indicates that similar triazole compounds can inhibit the production of pro-inflammatory cytokines .

Case Study 1: Anticancer Evaluation

In a study examining a series of triazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated substantial cytotoxicity against HCT116 cells with an IC50 value significantly lower than that of standard chemotherapeutics . The study concluded that further structural modifications could enhance its efficacy.

Case Study 2: Anti-inflammatory Screening

Another investigation focused on the anti-inflammatory potential of triazole compounds similar to this compound. The results showed that these compounds effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be beneficial in treating autoimmune disorders .

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit tubulin polymerization, thereby affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Indolinone Hybrids (Compounds 11i–11l, 11h)

Key Features :

  • Core Structure: 1,2,4-Triazole linked to indolinone derivatives via hydrazinecarbonyl bridges.
  • Substituents: Varied halogen (Cl, Br), methoxy, and nitro groups on the indolinone ring .
  • Physical Properties : High thermal stability (melting points >300°C), confirmed by NMR and elemental analysis .

Comparison :

  • Structural Differences: The target compound replaces the hydrazinecarbonyl bridge with a propanamide linker and substitutes indolinone with 1-methylindole. This may enhance lipophilicity and alter binding kinetics.
  • Functional Implications: The methoxy group in the target compound (vs.

Triazole-Propanamide Derivatives

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide
  • Molecular Weight : 348.5 g/mol (C₁₆H₂₄N₆OS) .
  • Features : Pyrimidine and isopropyl groups on the triazole core, with a methylsulfanyl substituent.

Comparison :

  • Substituent Effects : The target compound’s 2-methoxyphenyl group may enhance π-π stacking interactions compared to the pyrimidine ring in this analog.
  • Linker Flexibility : Both use propanamide linkers, suggesting similar conformational flexibility for target engagement .
3-(3-Methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide
  • Molecular Weight : 354.4 g/mol (C₁₈H₁₈N₄O₄) .
  • Features : Oxazole and imidazole rings, with a methoxy group.

Comparison :

  • Heterocyclic Diversity : The oxazole/imidazole system in this compound vs. indole/triazole in the target may lead to divergent solubility and bioavailability profiles .

Indole-Based Analogs (Compound 51)

  • Structure : Features a 1-(4-chlorobenzoyl)-5-methoxy-3-methylindole core with a methylsulfonyl group .
  • Application : Designed as a selective inhibitor, though the exact target is unspecified.

Comparison :

  • Functional Groups : The target compound lacks sulfonamide and chlorobenzoyl groups, which could reduce off-target interactions seen in sulfonamide-containing drugs .

Analytical Data

  • Triazole-Indolinones: Characterized by ¹H/¹³C NMR, elemental analysis, and high-resolution mass spectrometry .
  • Target Compound : Expected to show distinct NMR shifts for the 2-methoxyphenyl (δ ~3.8 ppm for OCH₃) and 1-methylindole (δ ~3.7 ppm for N-CH₃) groups.

Biological Activity

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl and various indole derivatives through triazole formation. The synthetic pathway often employs catalysts and specific reaction conditions to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole moiety. For instance, derivatives similar to this compound have demonstrated significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT1166.2
Compound BMCF72.3
Reference Drug (Doxorubicin)HCT1163.23

These findings suggest that the triazole derivatives could serve as lead compounds for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. For example:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

These results indicate that the compound may possess broad-spectrum antimicrobial activity .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation in cancer cells or microbial growth. For instance, compounds with a triazole ring are known to interfere with nucleic acid synthesis and protein function in pathogens .

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their activity against HCT116 colon cancer cells. The most potent derivative exhibited an IC50 value of 6.2 µM, significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of similar triazole compounds against clinical isolates of bacteria. The results showed that several derivatives had MIC values in the low microgram per milliliter range, indicating strong potential as new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide?

  • Methodological Answer : A common approach involves coupling reactions between functionalized triazole and indole intermediates. For example, the triazole core can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF, as shown in ). The indole-propanamide side chain may require protection/deprotection strategies to avoid side reactions during coupling. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., process-related byproducts like 1H-1,2,4-triazol-1-ylmethyl derivatives, as noted in ).
  • NMR (¹H/¹³C) : To verify substituent positions on the triazole and indole rings. For example, the methoxy group on the phenyl ring should show a singlet at ~3.8 ppm in ¹H NMR.
  • X-ray crystallography : To resolve ambiguities in stereochemistry or regiochemistry, as demonstrated in structural studies of related triazole-indole hybrids ( ) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (triazole and indole), which are often associated with kinase or protease inhibition. Examples:

  • Enzyme inhibition assays : Test against targets like COX-2 or PIM kinases using fluorogenic substrates.
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7 or HeLa) to evaluate antiproliferative activity. Include controls for indole-related cytotoxicity ( discusses similar indole derivatives) .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with modified methoxy groups (e.g., replace with halogens or alkyl chains) on the phenyl ring to assess electronic effects.
  • Scaffold hopping : Replace the 1,2,4-triazole with 1,2,3-triazole or oxadiazole (see for triazole analogs) to evaluate core flexibility.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions, guided by crystallographic data from related compounds ( ) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Ensure consistent assay conditions (e.g., pH, temperature, and solvent) to rule out experimental variability.
  • Metabolic stability testing : Use liver microsomes to determine if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation).
  • Synergistic effect analysis : Test the compound in combination with known inhibitors to identify off-target interactions ( highlights impurity-related activity shifts) .

Q. What strategies mitigate degradation or instability during storage?

  • Methodological Answer :

  • Excipient screening : Use stabilizers like cyclodextrins or antioxidants (e.g., BHT) to protect against oxidation of the indole moiety.
  • Lyophilization : Convert the compound to a stable amorphous solid if crystalline forms are hygroscopic.
  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of the amide bond), as outlined in pharmacopeial guidelines ( ) .

Q. How to profile metabolites and assess toxicity risks?

  • Methodological Answer :

  • In vitro metabolism : Incubate with human liver microsomes and identify Phase I/II metabolites via LC-QTOF-MS.
  • Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates.
  • In silico toxicity prediction : Tools like Derek Nexus can flag structural alerts (e.g., the methylindole group’s potential for genotoxicity) ( notes limited hazard data for related indole amides) .

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